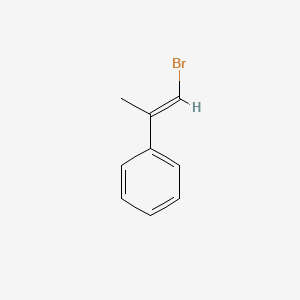

1-Bromo-2-phenyl-propene

CAS No.:

Cat. No.: VC18528607

Molecular Formula: C9H9Br

Molecular Weight: 197.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9Br |

|---|---|

| Molecular Weight | 197.07 g/mol |

| IUPAC Name | [(E)-1-bromoprop-1-en-2-yl]benzene |

| Standard InChI | InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ |

| Standard InChI Key | CWQZIGGWSCPOPK-BQYQJAHWSA-N |

| Isomeric SMILES | C/C(=C\Br)/C1=CC=CC=C1 |

| Canonical SMILES | CC(=CBr)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

1-Bromo-2-phenyl-propene, systematically named (1-bromo-1-propen-2-yl)benzene, belongs to the class of halogenated alkenes. Its molecular formula corresponds to a monobrominated derivative of styrene, with a bromine atom at the allylic position. The compound’s exact mass is 195.989 g/mol, and its IUPAC name reflects the substitution pattern on the propenyl chain .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight (g/mol) | 197.072 |

| Exact Mass (g/mol) | 195.989 |

| LogP | 3.44 |

| HS Code | 2903 99 9090 |

The compound’s halogenated nature confers electrophilic reactivity at the bromine-bearing carbon, while the conjugated double bond enables participation in cycloaddition and polymerization reactions.

Synonymous Nomenclature

1-Bromo-2-phenyl-propene is alternatively designated as:

These variants highlight its structural isomerism, particularly the geometric (E/Z) configurations arising from the propenyl substituents.

Synthesis and Manufacturing

Aldol Condensation Route

A patent (CN103739465A) describes a scalable synthesis of structurally related α,β-unsaturated bromoketones via aldol condensation . While this method targets 1,3-diphenyl-2-bromo-2-propene-1-one, analogous steps may apply to 1-bromo-2-phenyl-propene:

-

Aldol Condensation: Benzaldehyde and acetophenone undergo base-catalyzed condensation to form benzylideneacetophenone.

-

Halogenation: Bromine () adds across the double bond of the α,β-unsaturated ketone intermediate.

-

Elimination: Dehydrobromination with a base (e.g., sodium acetate) yields the target bromoalkene .

Critical Reaction Parameters

-

Temperature: Room temperature for condensation; reflux for elimination.

Alternative Halogenation Strategies

Physicochemical Properties

Experimental Data Gaps

Despite its well-characterized molecular structure, key physical properties remain undocumented:

| Property | Status |

|---|---|

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Flash Point | Not reported |

The absence of these data limits industrial handling guidelines, necessitating extrapolation from structurally similar compounds.

Solubility and Stability

1-Bromo-2-phenyl-propene is expected to exhibit:

-

Solubility: Moderate solubility in chloroform, ethanol, and methanol, akin to brominated aromatics .

-

Stability: Susceptible to light-induced decomposition due to the C-Br bond’s photosensitivity. Storage under inert atmosphere and refrigeration is recommended .

Chemical Reactivity and Applications

Electrophilic Alkylation

The allylic bromide moiety serves as an electrophilic site for nucleophilic substitution (S2), enabling C-C bond formation with organometallic reagents (e.g., Grignard reagents).

Transition Metal-Catalyzed Couplings

Palladium-catalyzed cross-couplings (Suzuki, Heck) may leverage the vinyl bromide group for constructing biaryl systems or extended π-conjugated structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume